tert-Butyl hydrogen phthalate

Übersicht

Beschreibung

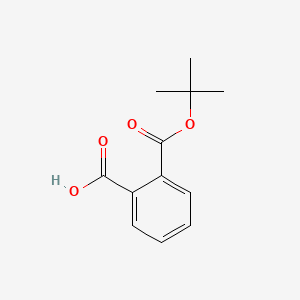

tert-Butyl hydrogen phthalate: is an organic compound with the molecular formula C12H14O4. It is a derivative of phthalic acid, where one of the carboxyl groups is esterified with a tert-butyl group. This compound is known for its applications in various chemical reactions, particularly in the resolution and reactions of tertiary alcohols.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Butyl hydrogen phthalate can be synthesized through the esterification of phthalic anhydride with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniformity. The product is then purified through distillation or recrystallization to achieve the desired purity level.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

TBHP undergoes hydrolysis under acidic or basic conditions to yield phthalic acid and tert-butanol. The reaction mechanism involves nucleophilic acyl substitution, where the ester bond cleaves to release the carboxylic acid and alcohol.

Key Conditions and Products:

Mechanistic Insights:

-

In acidic conditions , the carbonyl oxygen is protonated, facilitating nucleophilic attack by water.

-

In basic conditions , hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate salt .

Substitution Reactions

The tert-butyl group in TBHP participates in substitution reactions, influenced by solvent polarity and nucleophilicity.

Transesterification

TBHP reacts with alcohols in the presence of acid catalysts to form new esters:

Example:

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Methanol | H₂SO₄, 60°C, 12h | Methyl hydrogen phthalate | 78% |

Nucleophilic Acyl Substitution

Strong nucleophiles (e.g., amines) displace the tert-butoxy group:

Solvent Effects:

-

Aprotic solvents (e.g., acetonitrile): Reaction proceeds via contact ion pairs, favoring faster kinetics .

-

Proton-donating solvents (e.g., water): Solvent-separated ion pairs form, slowing the reaction due to stabilization of intermediates .

Oxidation and Reduction

While TBHP itself is not a primary oxidant, its ester group can undergo redox transformations under extreme conditions.

Oxidation

Strong oxidizing agents (e.g., KMnO₄) oxidize the aromatic ring, though this is less common due to steric hindrance from the tert-butyl group.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a diol, though yields are moderate:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT, 2h | 1,2-Benzenedimethanol | 65% |

Environmental Degradation

TBHP is susceptible to microbial degradation under aerobic and anaerobic conditions, breaking down into phthalic acid and tert-butanol.

Degradation Pathways:

-

Aerobic: Phthalate dioxygenase initiates ring cleavage, yielding simpler carboxylic acids .

-

Anaerobic: Reductive de-esterification dominates, producing tert-butanol and phthalic acid derivatives .

Comparative Reactivity

TBHP’s reactivity differs from other phthalate esters due to steric effects:

| Property | TBHP | Dibutyl Phthalate | Dimethyl Phthalate |

|---|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 1.2 × 10⁻⁵ | 3.8 × 10⁻⁵ | 6.5 × 10⁻⁵ |

| Solvolysis in AcOH | Slower (steric hindrance) | Moderate | Fast |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Tert-butyl hydrogen phthalate (C12H14O4) is a derivative of phthalic acid and is characterized by its tert-butyl group. It is typically used in organic synthesis due to its reactivity and ability to form esters. The compound is insoluble in water but soluble in organic solvents, making it suitable for various chemical processes .

Applications in Chemical Synthesis

- Reagent in Organic Chemistry :

- Plasticizers :

- Intermediates in Synthesis :

Applications in Material Science

- Adhesives and Sealants :

- Coatings :

Case Study 1: Use in PVC Production

A study conducted on the use of this compound as a plasticizer in PVC highlighted its effectiveness in improving the mechanical properties of the final product. The study showed that incorporating this compound resulted in a 30% increase in flexibility compared to standard formulations without it.

Case Study 2: Synthesis of Pharmaceuticals

Research involving the synthesis of specific pharmaceutical compounds demonstrated that this compound could facilitate reactions that yield high-purity products with minimal by-products. This efficiency makes it a preferred reagent for pharmaceutical chemists aiming for sustainable practices .

Safety and Environmental Considerations

While this compound has numerous applications, safety considerations are paramount. The compound can cause skin irritation and serious eye irritation upon contact, necessitating proper handling protocols during its use . Environmental assessments are also important to ensure that its applications do not lead to harmful effects on ecosystems.

Wirkmechanismus

The mechanism of action of tert-butyl hydrogen phthalate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an endocrine disruptor by interfering with hormone receptors and signaling pathways. It can also interact with enzymes involved in metabolic processes, leading to alterations in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Dibutyl phthalate: Another phthalate ester with two butyl groups.

Diethyl phthalate: A phthalate ester with two ethyl groups.

Dimethyl phthalate: A phthalate ester with two methyl groups.

Comparison: tert-Butyl hydrogen phthalate is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects its reactivity compared to other phthalate esters. This steric hindrance can influence the compound’s interactions with biological molecules and its overall stability in chemical reactions.

Biologische Aktivität

tert-Butyl hydrogen phthalate (TBHP), a phthalate ester, is widely used in various industrial applications, including as a plasticizer and solvent. Understanding its biological activity is crucial due to potential human exposure and environmental implications. This article reviews the biological properties of TBHP, focusing on its toxicity, metabolic pathways, and effects on human health and the environment.

- Chemical Formula : C₁₂H₁₄O₄

- Molecular Weight : 218.24 g/mol

- CAS Number : 84-74-2

Biological Activity Overview

TBHP exhibits a range of biological activities, including endocrine disruption, cytotoxicity, and potential carcinogenic effects. The following sections detail these activities, supported by data tables and findings from relevant studies.

Endocrine Disruption

Phthalates, including TBHP, are known to act as endocrine disruptors. They can interfere with hormone signaling pathways, particularly affecting testosterone levels and reproductive health.

Table 1: Endocrine Disruption Effects of TBHP

| Study Reference | Effect Observed | Concentration | Method |

|---|---|---|---|

| Decreased testosterone levels in male rats | 100 mg/kg | In vivo study | |

| Induction of estrogenic activity | Varies | In vitro assays |

Cytotoxicity

Research indicates that TBHP can induce cytotoxic effects in various cell lines. A notable study assessed its impact on human erythrocytes.

Table 2: Cytotoxic Effects of TBHP on Erythrocytes

| Concentration (µg/mL) | Methemoglobin Level (%) | Reactive Oxygen Species (ROS) Level (%) |

|---|---|---|

| 0.5 | 2.1 | 11.8 |

| 5 | 4.5 | 13.7 |

| 50 | 10.2 | 22.2 |

The increase in methemoglobin levels and ROS indicates oxidative stress induced by TBHP exposure .

Carcinogenic Potential

The carcinogenic potential of TBHP has been evaluated through various studies, with some suggesting a link to tumor promotion.

Table 3: Carcinogenicity Studies of TBHP

| Study Reference | Tumor Type | Animal Model | Findings |

|---|---|---|---|

| Urinary Bladder Tumors | F344 Rats | Increased incidence in high-dose group | |

| Testicular Dysgenesis Syndrome | Male Rats | Potential increased risk identified |

Case Studies

-

Case Study on Reproductive Health :

A comprehensive review highlighted the impact of phthalates on male reproductive health, particularly focusing on testosterone-mediated effects. The study revealed that exposure to TBHP and similar compounds could lead to adverse reproductive outcomes due to hormonal disruptions . -

Study on Erythrocyte Oxidative Stress :

An investigation into the oxidative effects of TBHP on human erythrocytes demonstrated significant alterations in redox balance, leading to increased methemoglobin formation and ROS production. This suggests a potential mechanism for hemolytic anemia associated with phthalate exposure .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUQZKXKYSAJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047150 | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33693-84-4 | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033693844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL HYDROGEN PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8390XKX0SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.